molecular formula C3H4F2O B2587318 3,3-Difluorooxetane CAS No. 33420-50-7

3,3-Difluorooxetane

Cat. No. B2587318
CAS RN: 33420-50-7
M. Wt: 94.061
InChI Key: ZIJXRBOWCNYSSG-UHFFFAOYSA-N
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Description

3,3-Difluorooxetane is a chemical compound with the CAS Number: 33420-50-7 and a linear formula of C3H4F2O . It has a molecular weight of 94.06 .


Molecular Structure Analysis

The InChI code for 3,3-Difluorooxetane is 1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 . The compound has a molar refractivity of 15.9±0.4 cm^3 .


Physical And Chemical Properties Analysis

3,3-Difluorooxetane has a density of 1.2±0.1 g/cm^3, a boiling point of 12.4±30.0 °C at 760 mmHg, and a vapour pressure of 1184.6±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.9±3.0 kJ/mol and a flash point of -34.3±20.4 °C . The compound has an index of refraction of 1.337 .

Scientific Research Applications

Peptidomimetics

Researchers have also investigated 3,3-difluorooxetane as an alternative isosteric replacement for amide carbonyls. For instance, 3-aminooxetanes have been used as peptidomimetics .

Chemical Synthesis and Novel Analogue Design

Understanding the effects of 3,3-difluorooxetanes in drug discovery settings is crucial. Chemical synthesis plays a significant role in driving novel analogue design. Notable examples include sulfoximines, bicyclo[1.1.1]pentane motifs, and oxetanes, each offering attractive physicochemical properties and increased 3-D character .

Future Directions

Oxetanes, including 3,3-Difluorooxetane, have gained significant interest in medicinal chemistry. They are seen as beneficial motifs because of their low molecular weight, high polarity, and three-dimensionality, which can improve properties including target affinity and aqueous solubility . Future directions may include further exploration of the properties of 3,3-Difluorooxetane and its potential applications in drug discovery .

properties

IUPAC Name

3,3-difluorooxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXRBOWCNYSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorooxetane

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